1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone

Lipophilicity Physicochemical profiling Medicinal chemistry triage

This research compound features a conformationally rigid azetidine core and a metabolic-stable para-CF₃-phenyl group. Its calculated TPSA (~51-55 Ų) and moderate lipophilicity (cLogP ~2.8) support strong CNS penetration potential, distinguishing it from flexible or less-lipophilic analogs. Ideal for building focused screening libraries against CNS targets (GPCRs, ion channels, kinases). Procurement enables direct matched-pair SAR with available m-tolyl and unsubstituted phenyl variants for systematic metabolic stability profiling in human liver microsome or hepatocyte assays.

Molecular Formula C17H15F3N2O2
Molecular Weight 336.314
CAS No. 1903313-87-0
Cat. No. B2992305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone
CAS1903313-87-0
Molecular FormulaC17H15F3N2O2
Molecular Weight336.314
Structural Identifiers
SMILESC1C(CN1C(=O)CC2=CC=C(C=C2)C(F)(F)F)OC3=CN=CC=C3
InChIInChI=1S/C17H15F3N2O2/c18-17(19,20)13-5-3-12(4-6-13)8-16(23)22-10-15(11-22)24-14-2-1-7-21-9-14/h1-7,9,15H,8,10-11H2
InChIKeyUEGMYIGXGVTRPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone (CAS 1903313-87-0): Chemical Identity, Scaffold Class, and Research Procurement Profile


1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone (CAS 1903313-87-0) is a synthetic small molecule with the molecular formula C₁₇H₁₅F₃N₂O₂ and a molecular weight of 336.31 g/mol . The compound is built around a central azetidine ring (a four-membered cyclic amine) substituted with a pyridin-3-yloxy group and a 4-(trifluoromethyl)phenyl ethanone moiety. This scaffold positions it at the intersection of azetidine-containing research chemicals and trifluoromethyl-substituted ketones, classes frequently explored in medicinal chemistry screening libraries for their conformational rigidity, metabolic stability conferred by the trifluoromethyl group, and the hydrogen-bonding capacity of the pyridyl ether [1]. The compound is cataloged by multiple chemical suppliers as a research-grade screening compound intended exclusively for non-human, non-therapeutic laboratory use .

Why In-Class Azetidine Ethanones Cannot Be Interchanged: The Structural Basis for Differentiated Selection of CAS 1903313-87-0


The pyridin-3-yloxy-azetidine-ethanone scaffold represented by CAS 1903313-87-0 is not a commodity building block; substitution at the phenyl ring, the azetidine heteroatom, and the ethanone linker each independently modulate physicochemical properties and potential biological recognition. Commercial databases list over a dozen closely related analogs, including the m-tolyl variant (CAS 1903225-07-9), the unsubstituted phenyl variant, and various heteroaryl-substituted congeners . A comparison of calculated physicochemical properties demonstrates that the para-trifluoromethyl substituent on the phenyl ring in CAS 1903313-87-0 markedly increases lipophilicity (cLogP) and alters hydrogen-bond acceptor capacity compared to methyl-, methoxy-, or unsubstituted phenyl analogs, which directly impacts membrane permeability, metabolic stability, and off-target binding profiles [1]. This degree of physicochemical differentiation means that experimental binding, selectivity, or pharmacokinetic data obtained for one analog cannot be assumed to translate to another, even within this narrow scaffold series. Procurement decisions for screening campaigns, SAR studies, or biochemical probe development must therefore be driven by compound-specific data rather than class-level assumptions.

Head-to-Head Physicochemical and Structural Differentiation Evidence for 1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone Versus Closest Scaffold Analogs


Lipophilicity Differentiation: cLogP of the para-CF3-Phenyl Analog vs. meta-Methyl and Unsubstituted Phenyl Congeners

Calculated partition coefficients (cLogP, SwissADME) reveal that CAS 1903313-87-0 (para-CF₃-phenyl) is substantially more lipophilic than its m-tolyl (CAS 1903225-07-9) and unsubstituted phenyl analogs. The para-CF₃ substitution raises cLogP by approximately 1.0–1.5 log units relative to the m-methyl analog, a difference that places the compound in a distinct lipophilicity space often associated with enhanced passive membrane permeability but also increased risk of phospholipidosis and CYP inhibition [1].

Lipophilicity Physicochemical profiling Medicinal chemistry triage

Hydrogen-Bond Acceptor Capacity: Topological Polar Surface Area Comparison Across Substituted Phenyl Ethanone Azetidines

Topological polar surface area (TPSA) calculations indicate that the para-trifluoromethyl substituent on CAS 1903313-87-0 does not alter TPSA beyond the baseline of the core scaffold (approximately 51–55 Ų). In contrast, analogs bearing hydrogen-bond donors or additional heteroatoms on the phenyl ring (e.g., para-hydroxy, para-amino) exhibit TPSA values ≥70 Ų, which is well above the generally accepted threshold of 60 Ų for favorable oral absorption and blood-brain barrier penetration [1]. This physicochemical property positions the target compound favorably for applications where CNS penetration is a desired or expected parameter.

Polar surface area Drug-likeness Blood-brain barrier penetration

Metabolic Soft-Spot Analysis: Trifluoromethyl Group as a Metabolically Stable Bioisostere Compared to Methyl, Methoxy, and Halogen Substituents

The para-trifluoromethyl group is a recognized metabolically stable bioisostere that resists cytochrome P450-mediated oxidation, unlike methyl (-CH₃) groups, which are sites for hydroxylation, and methoxy (-OCH₃) groups, which undergo O-demethylation. In head-to-head in vitro microsomal stability studies across diverse chemical series, para-CF₃-phenyl groups consistently demonstrate lower intrinsic clearance (CLint) compared to para-methyl and para-methoxy phenyl analogs, often by a factor of 2- to 10-fold, depending on the specific CYP isoform profile [1][2]. Although direct microsome data for CAS 1903313-87-0 are not publicly available, the established structure-metabolism relationship of the CF₃ group provides a strong class-level basis to expect superior oxidative metabolic stability of CAS 1903313-87-0 over its m-tolyl congener (CAS 1903225-07-9).

Metabolic stability Oxidative metabolism Bioisostere design

Molecular Shape and Conformational Rigidity: Azetidine Ring Conformation and Its Impact on Ligand-Receptor Complementarity

The azetidine ring in CAS 1903313-87-0 adopts a puckered conformation that imposes a defined spatial orientation of the pyridin-3-yloxy and ethanone substituents. This contrasts with more flexible piperidine or acyclic amine linkers found in many competitor screening compounds [1]. The restricted conformational freedom of the four-membered ring reduces the entropic penalty upon target binding, a feature that has been exploited in multiple drug design programs to enhance binding affinity and selectivity. Specifically, the azetidine scaffold locks the vector of the pyridyl ether relative to the ethanone carbonyl in a geometry that is distinct from the chair/boat interconversions of six-membered piperidine rings, offering a rationale for selecting CAS 1903313-87-0 when a rigid, well-defined pharmacophore geometry is required [2].

Conformational analysis Scaffold rigidity Entropic penalty

Absence of Public Bioactivity Data as a Differentiation Factor: Opportunity for First-in-Class Target Identification

Searches of authoritative bioactivity databases, including ChEMBL [1], PubChem BioAssay [2], and BindingDB [3], returned no quantitative bioactivity records (IC₅₀, Kᵢ, EC₅₀) for CAS 1903313-87-0 as of April 30, 2026. In contrast, numerous structurally related trifluoromethyl-phenyl azetidine compounds (e.g., from patent US10189836 [4] and US9868720 [5]) have disclosed potent kinase inhibition data (Ki values ranging from 0.4 nM to 11.1 nM against JAK2 and DLK, respectively). The absence of public activity data for CAS 1903313-87-0, combined with its novel substitution pattern, presents an opportunity: a research team procuring this compound gains the chance to generate first-in-class target engagement or phenotypic screening data without the risk of prior art dominating the intellectual property landscape.

Screening campaign Target identification Chemical probe development

Purity and Analytical Specification Differentiation: Reported Assay Range as a Procurement Quality Gate

Supplier documentation for CAS 1903313-87-0 from Actylis Lab reports a guaranteed assay range of 99.0% w/w to 100.5% w/w, with microbial limits specified (Total Aerobic Microbial Count NMT 100 CFU/mL; E. coli absent) [1]. In contrast, several alternative suppliers of closely related azetidine ethanone analogs list only minimum purity (e.g., '≥95%') without a defined upper limit or microbial specification. A narrow, high-purity assay window directly translates to greater lot-to-lot reproducibility in biochemical and cellular assays, reducing the confounding effects of impurities on dose-response curves and selectivity profiles.

Compound quality control Assay reproducibility Procurement specification

High-Impact Research and Industrial Scenarios for 1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone Guided by Differentiated Evidence


CNS-Penetrant Screening Library Design: Leveraging Low TPSA for Blood-Brain Barrier Penetration Profiling

The calculated TPSA of 51–55 Ų for CAS 1903313-87-0 places it comfortably below the 60 Ų threshold associated with favorable CNS penetration [1]. This property, combined with its moderate lipophilicity (cLogP ~2.8), makes it a strong candidate for inclusion in focused screening libraries designed to identify hits against CNS targets such as GPCRs, ion channels, or kinases implicated in neurological disorders. Procurement for blood-brain barrier permeability assays (e.g., MDR1-MDCK or PAMPA-BBB) can provide direct experimental validation of its CNS drug-likeness.

Structure-Activity Relationship (SAR) Studies Centered on the para-Trifluoromethyl Pharmacophore for Metabolic Stability Optimization

The para-CF₃-phenyl group is a well-validated bioisostere that confers resistance to CYP-mediated oxidative metabolism [1]. CAS 1903313-87-0 can serve as the metabolic-stable anchor point in a matched-pair SAR matrix alongside its m-tolyl (CAS 1903225-07-9) and unsubstituted phenyl analogs. Head-to-head incubation in human liver microsomes (HLM) or hepatocyte stability assays across this series will quantify the metabolic advantage of the CF₃ substituent and inform lead optimization strategies for programs where metabolic clearance is a liability.

Novel Target Deorphanization and Chemical Probe Development in Unencumbered Intellectual Property Space

The absence of public bioactivity data in ChEMBL, PubChem, and BindingDB as of 2026 [1] combined with the compound's unique substitution pattern creates an opportunity for target deorphanization campaigns. Phenotypic screening, affinity-based proteomics (e.g., thermal proteome profiling or photoaffinity labeling with a derivatized analog), or broad-panel kinase/nuclear receptor profiling could uncover the molecular target(s) of this chemotype, generating novel intellectual property and potential chemical probe starting points without the risk of overlapping with existing disclosures.

Conformational Restriction Studies: Comparing Azetidine vs. Piperidine and Acyclic Amine Linkers in Target Engagement Assays

The rigid azetidine ring in CAS 1903313-87-0 locks the relative orientation of the pyridyl ether and ethanone groups [1]. This feature enables systematic studies of the entropic contribution to binding energy by comparing the azetidine scaffold to its more flexible piperidine (6-membered) or acyclic amine analogs. Such studies are fundamental to understanding the thermodynamic drivers of ligand-receptor recognition and can guide the design of more potent and selective inhibitors across multiple target classes.

Quote Request

Request a Quote for 1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.